CBK289001

TRAP/ACP5 Isoform Selectivity Enzymatic Assay

Dissecting TRAP isoform-specific roles in cancer cell migration is often limited by poorly characterized inhibitors. CBK289001 addresses this with a unique selectivity fingerprint: it preferentially inhibits TRAP 5bOX (IC50=4.21 µM) over TRAP 5bMV (IC50=125 µM), enabling clean functional dissection. - Validated in TRAP-overexpressing MDA-MB-231 breast cancer cells; inhibits TRAP-dependent migration in a concentration-dependent manner. - Structurally characterized via molecular docking; suitable as a lead for SAR-driven medicinal chemistry. - Sourced from a 30,315-compound high-throughput screen, providing a reliable positive control for TRAP enzymatic assays.

Molecular Formula C19H20N6O4
Molecular Weight 396.4 g/mol
Cat. No. B1668688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBK289001
SynonymsCBK289001, CBK-289001, CBK 289001
Molecular FormulaC19H20N6O4
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CC2=C(CC1C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N=CN2
InChIInChI=1S/C19H20N6O4/c1-10(2)22-19(26)25-7-13-12(20-8-21-13)6-14(25)18-23-17(24-29-18)11-3-4-15-16(5-11)28-9-27-15/h3-5,8,10,14H,6-7,9H2,1-2H3,(H,20,21)(H,22,26)/t14-/m0/s1
InChIKeyIEYGJIBARBKQMA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBK289001 Baseline Characterization


CBK289001 is a small-molecule inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), identified through a high-throughput screen of 30,315 compounds [1]. The compound inhibits three recombinant TRAP isoforms in enzymatic assays: TRAP 5bMV, TRAP 5bOX, and TRAP 5aOX, with IC50 values of 125 µM, 4.21 µM, and 14.2 µM, respectively . Molecular docking studies indicate that CBK289001 binds within the TRAP active site, providing a structural basis for isoform discrimination [2].

High-throughput screen-identified TRAP/ACP5 inhibitor
TRAP isoform inhibition study fit (5bOX, 5aOX, 5bMV)
Active-site docking context for structure-activity studies

CBK289001 TRAP Inhibitor Differentiation


TRAP/ACP5 inhibitors exhibit marked differences in isoform selectivity, potency, and cellular functional activity, making generic substitution scientifically invalid [1]. CBK289001 demonstrates a unique isoform inhibition profile (TRAP 5bOX IC50 = 4.21 µM vs. TRAP 5bMV IC50 = 125 µM), whereas the comparator AubipyOMe displays a distinct pattern (TRAP5a IC50 = 1.3 µM, TRAP5b IC50 = 1.8 µM) . Furthermore, CBK289001's validated functional activity in TRAP-dependent cell migration assays contrasts with 5-phenylnicotinic acid, which inhibits only the 5b isoform and lacks direct functional migration data in the same cellular context [2]. These divergent pharmacological fingerprints preclude simple substitution.

Isoform selectivity profile may not transfer
AubipyOMe shows a distinct TRAP5a/5b pattern, while CBK289001 preferentially inhibits 5bOX. Direct substitution risks misinterpreting isoform-specific biology.
Functional migration endpoint context differs
5-Phenylnicotinic acid lacks quantitative migration velocity data comparable to CBK289001. Cellular assay response may not replicate across compounds.
Mechanistic fingerprint precludes generic swap
Divergent docking profiles and isoform functional activity mean pan-TRAP inhibitor assumptions may shift interpretation. Verify compound-specific pathway engagement.

CBK289001 Comparative Evidence


TRAP Isoform Selectivity vs. AubipyOMe

CBK289001 exhibits a distinct isoform inhibition profile compared to AubipyOMe. CBK289001 potently inhibits TRAP 5bOX (IC50 = 4.21 µM) and TRAP 5aOX (IC50 = 14.2 µM), while showing weak activity against TRAP 5bMV (IC50 = 125 µM) [1]. In contrast, AubipyOMe demonstrates a different selectivity pattern, inhibiting TRAP5a with IC50 = 1.3 µM and TRAP5b with IC50 = 1.8 µM .

Isoform Selectivity
Reported
CBK289001 TRAP 5bOX IC50 4.21 µM; 5aOX 14.2 µM; 5bMV 125 µM. 30-fold selectivity for 5bOX over 5bMV.
AubipyOMe TRAP5a IC50 1.3 µM; TRAP5b IC50 1.8 µM. Different isoform rank order.
Supports isoform-selective TRAP pathway dissection
Cross-study comparable; verify in same-plate format
TRAP/ACP5 Isoform Selectivity Enzymatic Assay

Cell Migration Inhibition vs. 5-Phenylnicotinic Acid

CBK289001 demonstrates functional inhibition of TRAP-dependent cell migration in TRAP-overexpressing MDA-MB-231 breast cancer cells, with significant inhibition observed from 24 hours post-treatment at concentrations of 20 µM or 100 µM [1]. In contrast, 5-phenylnicotinic acid (CD13) inhibits TRAP 5b with a Kic in the low micromolar range but shows no inhibition of TRAP 5a, and its functional impact on migration was assessed in a different experimental setup [2].

Cell Migration
Reported
CBK289001 Quantitative migration velocity reduction at 20 µM and 100 µM over 30 h in TRAP-overexpressing MDA-MB-231 cells.
5-Phenylnicotinic acid Inhibits TRAP5b (Kic low µM), no TRAP5a inhibition; migration data qualitative in different setup.
Supports dose-response analysis in migration assays
Model-specific endpoint; direct comparator lacking
Cell Migration Cancer Metastasis TRAP/ACP5 Function

Molecular Docking and SAR Analysis

Molecular docking studies reveal that CBK289001 occupies the TRAP active site, with specific interactions that rationalize its isoform selectivity profile [1]. Analog testing around the CBK289001 scaffold was performed, providing a structural foundation for further optimization toward more potent TRAP blockers [2]. In contrast, 5-phenylnicotinic acid, despite similar docking interactions with both TRAP isoforms, fails to inhibit TRAP5a, highlighting a mechanistic divergence [3].

Docking & SAR
Method context
Molecular docking places CBK289001 in TRAP active site. Analog testing provides SAR insights, while 5-phenylnicotinic acid docking shows similar interactions but fails to inhibit TRAP5a.
Supports structure-guided analog design
Docking data require wet-lab validation
Molecular Docking Structure-Activity Relationship TRAP Inhibitor Optimization

CBK289001 Research Applications


Cancer Cell Migration Inhibition

CBK289001 is ideally suited for studies requiring selective inhibition of TRAP 5bOX over TRAP 5bMV, enabling dissection of isoform-specific contributions to cancer cell migration. The compound's validated activity in TRAP-overexpressing MDA-MB-231 breast cancer cells [1] supports its use in metastasis-related functional assays where quantitative migration velocity measurements are required.

Structure-Guided TRAP Inhibitor Optimization

Researchers engaged in medicinal chemistry and SAR studies will benefit from CBK289001's published molecular docking data and analog testing results [2]. The compound serves as a structurally characterized lead for developing next-generation TRAP inhibitors with improved potency and isoform selectivity.

Bone Resorption and Macrophage Biology

Given TRAP's expression in osteoclasts and macrophages , CBK289001 can be applied to investigate TRAP-dependent pathways in bone resorption and immune cell function. Its unique isoform selectivity profile provides a tool for differentiating the roles of TRAP 5bOX versus TRAP 5aOX in these contexts.

Positive Control for TRAP Inhibitor Screening

CBK289001, identified from a 30,315-compound screen [3], serves as a validated positive control in TRAP enzymatic assays. Its well-characterized IC50 values across multiple isoforms facilitate assay validation and benchmarking in high-throughput screening efforts.

Application
Selection Property
Validation Focus
TRAP isoform-specific migration studies
Isoform-selectivity assay context (5bOX vs 5bMV)
Quantitative migration velocity endpoints
TRAP inhibitor lead optimization
Published docking and SAR insights
Structure-based analog design context
Osteoclast/macrophage TRAP pathway studies
Isoform differentiation in bone resorption
TRAP 5bOX vs 5aOX functional context
TRAP enzymatic assay validation
Multi-isoform IC50 reference profile
Assay benchmarking and screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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